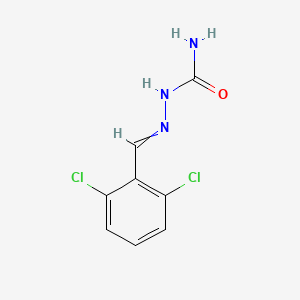
2-Bromo-6-chloro-4-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-4-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClIN It is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-iodoaniline can be achieved through multi-step reactions involving halogenation and amination processes. One common method involves the following steps:
Halogenation: Starting with aniline, the compound undergoes bromination and chlorination to introduce bromine and chlorine substituents at the desired positions on the benzene ring.
Iodination: The intermediate product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine substituent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-6-chloro-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different amine derivatives.
科学研究应用
2-Bromo-6-chloro-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-6-chloro-4-iodoaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen substituents can influence its reactivity and binding affinity to various biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
4-Bromo-2-iodoaniline: Similar in structure but lacks the chlorine substituent.
2-Iodoaniline: Contains only the iodine substituent without bromine and chlorine.
2-Bromo-4-chloroaniline: Lacks the iodine substituent.
Uniqueness
2-Bromo-6-chloro-4-iodoaniline is unique due to the presence of three different halogen substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H4BrClIN |
|---|---|
分子量 |
332.36 g/mol |
IUPAC 名称 |
2-bromo-6-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 |
InChI 键 |
RROMKVPOEWLGPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)







![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)





